Prop-1-ene-1-sulfonamide
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Overview
Description
Prop-1-ene-1-sulfonamide is an organosulfur compound with the molecular formula C3H7NO2S. It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (SO2NH2). Sulfonamides have a wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-ene-1-sulfonamide can be synthesized through the reaction of prop-1-ene with sulfonamide precursors. One common method involves the oxidative coupling of thiols and amines, which allows for the direct formation of sulfonamides in a single step . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it efficient and environmentally friendly.
Industrial Production Methods
Industrial production of this compound typically involves the use of sulfonyl chlorides and amines. The reaction is carried out in the presence of organic or inorganic bases to facilitate the formation of the sulfonamide bond . This method is widely used due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Prop-1-ene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its antibacterial and antiviral properties, making it a candidate for drug development.
Industry: Utilized in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of prop-1-ene-1-sulfonamide involves its interaction with specific molecular targets. For example, in antibacterial applications, it acts as a competitive inhibitor of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which is necessary for bacterial growth and replication . By inhibiting this enzyme, this compound effectively prevents bacterial proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness
Prop-1-ene-1-sulfonamide is unique due to its specific structural features and reactivityAdditionally, its synthesis through environmentally friendly methods adds to its appeal in industrial applications .
Properties
Molecular Formula |
C3H7NO2S |
---|---|
Molecular Weight |
121.16 g/mol |
IUPAC Name |
(E)-prop-1-ene-1-sulfonamide |
InChI |
InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6)/b3-2+ |
InChI Key |
YKRLMZKCVQTOAZ-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/S(=O)(=O)N |
Canonical SMILES |
CC=CS(=O)(=O)N |
Origin of Product |
United States |
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